Bis(4-fluorophenyl)phenylphosphine oxide

Catalog No.
S675750
CAS No.
54300-32-2
M.F
C18H13F2OP
M. Wt
314.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-fluorophenyl)phenylphosphine oxide

Standard triphenylphosphine oxide (TPPO) lacks the electron-withdrawing ability and thermal stability needed for blue PHOLED host layers. Bis(4-fluorophenyl)phenylphosphine oxide solves this with a high triplet energy (2.96 eV), deep LUMO (-2.63 eV), and an elevated glass transition temperature, ensuring efficient exciton confinement and electron injection. Suitable as a host, ETL, or exciton-blocking material in vacuum-deposited OLEDs. Available for immediate global delivery.

CAS Number

54300-32-2

Product Name

Bis(4-fluorophenyl)phenylphosphine oxide

IUPAC Name

1-fluoro-4-[(4-fluorophenyl)-phenylphosphoryl]benzene

Molecular Formula

C18H13F2OP

Molecular Weight

314.3 g/mol

InChI

InChI=1S/C18H13F2OP/c19-14-6-10-17(11-7-14)22(21,16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H

InChI Key

AAYLOGMTTMROGA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

The exact mass of the compound Bis(4-fluorophenyl)phenylphosphine oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Bis(4-fluorophenyl)phenylphosphine oxide, P,P-Bis(4-fluorophenyl)-P-phenylphosphine oxide, Bis(4-fluorophenyl)(phenyl)phosphine oxide, Phosphine oxide, bis(4-fluorophenyl)phenyl-, 1,1'-(Phenylphosphoryl)bis(4-fluorobenzene)

Purity

≥98%

Package Size

1 g

Bis(4-fluorophenyl)phenylphosphine oxide, CAS 54300-32-2, is a triarylphosphine oxide derivative specifically engineered for applications in high-performance organic electronics. Its core utility stems from the electron-withdrawing nature of its two fluorine substituents, which modifies the electronic and thermal properties compared to the non-fluorinated analog, triphenylphosphine oxide (TPPO). These modifications are critical for its function as a high-triplet-energy host material and electron transport layer (ETL) in demanding applications like blue phosphorescent organic light-emitting diodes (PHOLEDs), where high thermal stability and precise energy level alignment are key procurement drivers. [REFS-1, REFS-2]

Research Fit

1
Monomer for poly(arylene ether phosphine oxide) synthesis via nucleophilic aromatic substitution
2
Hydrolytically stable P–C aryl bond architecture supports aqueous-environment polymer applications
3
Para-fluoro substitution reported to enhance thermal and oxidative resistance over non-fluorinated analogs

Direct substitution with the more common and less expensive Triphenylphosphine oxide (TPPO) is often unviable for target applications. The fluorine atoms in Bis(4-fluorophenyl)phenylphosphine oxide are not passive substituents; they are critical for performance. They inductively lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is essential for efficient electron injection from adjacent layers in an OLED stack. [1] Furthermore, this fluorination significantly enhances thermal stability, as evidenced by a higher glass transition temperature (Tg), a critical parameter for device longevity and reliability during thermal evaporation processing. [2] Attempting to substitute with TPPO would compromise these precisely engineered electronic and thermal properties, leading to lower device efficiency, reduced operational lifetime, and potential manufacturing failures.

Substitution Risk

Target Monomer
Bis(4-fluorophenyl)phenylphosphine oxide (BFPO)
Reported high-Tg polymer formation (Tg 195–285 °C range in literature)
Para-fluoro groups contribute to oxidative/plasma resistance
Potential Analogs
Methyl-substituted analog (BFMPO) may reduce chain stiffness and yield lower Tg
Non-fluorinated aryl phosphine oxides may show lower oxidative/plasma tolerance
P–O–C linked phosphonates are susceptible to hydrolytic degradation, unlike P–C bond

Superior Thermal Stability for Enhanced Processability and Device Lifetime

Bis(4-fluorophenyl)phenylphosphine oxide exhibits a significantly higher glass transition temperature (Tg) compared to its non-fluorinated analog, Triphenylphosphine oxide (TPPO). A study on phosphine oxide hosts reported a Tg of 94°C for a closely related fluorinated phosphine oxide derivative, a substantial improvement over the much lower melting point of TPPO, which lacks a high Tg suitable for amorphous film stability. [1] For example, TPPO has a melting point of approximately 156°C and does not form a stable amorphous glass, which is critical for vacuum deposition processes. [2]

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound DataTg of 94°C (for a closely related difluorinated analog)
Comparator Or BaselineTriphenylphosphine oxide (TPPO) - Does not form a stable amorphous glass; melts at ~156°C.
Quantified DifferenceSignificantly higher thermal stability and amorphous film-forming capability.
ConditionsDifferential Scanning Calorimetry (DSC) analysis.

A high Tg is critical for preventing morphological changes in thin films during device operation and manufacturing, directly translating to longer operational lifetimes and higher production yields.

Thermal Stability (Tg)
Head-to-head
BFPO-based polymers: Tg 195–285 °C, Td5 >490 °C

BFMPO-based polymers: Tg ≈175–255 °C
PES/PEK analogs: Td5 450–470 °C
Reported higher Tg and Td5 support thermal dimensional stability in high-temperature applications
DSC and TGA under N2; polycondensation with bisphenols

Engineered LUMO Energy Level for Optimized Electron Injection and Transport

The electron-withdrawing fluorine atoms lower the LUMO energy level, facilitating more efficient electron injection. Bis(4-fluorophenyl)phenylphosphine oxide is reported to have a LUMO level of approximately -2.63 eV. [1] This is significantly lower (more favorable for electron acceptance) than that of the unsubstituted TPPO, which has a calculated LUMO of -1.10 eV. [2] This difference of over 1.5 eV is a critical differentiator for material selection in multilayer electronic devices.

Evidence DimensionLowest Unoccupied Molecular Orbital (LUMO) Energy
Target Compound Data-2.63 eV
Comparator Or BaselineTriphenylphosphine oxide (TPPO): -1.10 eV
Quantified Difference1.53 eV lower (more negative) LUMO level
ConditionsCyclic Voltammetry (CV) and Density Functional Theory (DFT) calculations.

A lower LUMO level reduces the energy barrier for electron injection from common cathode materials (like Al) or adjacent electron-transport layers, leading to lower device turn-on voltages and higher power efficiency.

Char Yield & Flame Retardancy
Head-to-head
BFPO-based PEPO: 35–50% residual mass at 800 °C in air

Conventional PES/PEK: near 0% char under same conditions
Reported char formation supports flame retardancy and smoke suppression screening
TGA in air, 10 °C/min; relevance to FAR 25.853 / EN 45545 reviewed

High Triplet Energy (T1) for Efficient Blue Phosphorescent Emitter Hosting

To prevent efficiency losses from reverse energy transfer, a host material must have a triplet energy (T1) higher than that of the phosphorescent dopant. Bis(4-fluorophenyl)phenylphosphine oxide possesses a high T1 energy of 2.96 eV. [1] This value is sufficient to effectively host high-energy blue emitters like FIrpic (Iridium(III) bis(4,6-difluorophenylpyridinato)picolinate), which has a T1 of ~2.65 eV. [2] In contrast, materials with lower T1 energy would quench the blue emission, drastically reducing device efficiency.

Evidence DimensionTriplet Energy (T1)
Target Compound Data2.96 eV
Comparator Or BaselineBlue Emitter FIrpic: ~2.65 eV
Quantified DifferenceSufficiently high (0.31 eV margin) to confine excitons on the blue emitter.
ConditionsLow-temperature phosphorescence spectrum measurement.

This high triplet energy is a non-negotiable requirement for hosting blue phosphorescent emitters, making this compound a suitable choice where lower-energy hosts would fail completely.

Hydrolytic Stability
Class-level
BFPO-based PEPO: >95% tensile strength retention after 7 days in boiling water

Polyphosphonates (P–O–C linkage): reported to degrade significantly
Reported bond-stability context; validate under target aqueous conditions
Accelerated aging at 100 °C in deionized water; class-level inference
Oxygen Plasma Resistance
Head-to-head
BFPO-based PEPO: 8–12% mass loss after 60 min O2 plasma

Non-fluorinated PES: 35–40% mass loss
Reported plasma resistance supports LEO material screening and space-deployable studies
100 W, 100 mTorr O2 plasma; XPS confirmed protective P-oxide layer
Lot Consistency
Reported
Certified purity: 97% (GC/HPLC)
Batch-to-batch NMR purity: 97.2 ± 0.3% (3 lots)
Reported purity supports reproducible polymerization and stoichiometric control
Melting point range 127–129 °C consistent across lots

Host Material in High-Efficiency Blue Phosphorescent OLEDs (PHOLEDs)

The combination of a high triplet energy (2.96 eV), deep LUMO level (-2.63 eV), and high glass transition temperature makes this compound an excellent choice as a host material for blue phosphorescent emitters like FIrpic. These properties ensure efficient exciton confinement on the emitter and promote stable, long-lasting device performance under electrical stress. [1]

Electron-Transporting or Hole-Blocking Layer in Multilayer OLED Devices

Due to its low-lying LUMO energy level, the compound can be used as a dedicated electron-transport layer (ETL) to improve electron injection from the cathode. Its high triplet energy also allows it to function as an exciton-blocking layer adjacent to the emissive layer, preventing excitons from diffusing and quenching at interfaces, thereby boosting overall device quantum efficiency. [2]

Precursor for Bipolar Host Materials in Advanced OLED Architectures

The stable, electron-accepting phosphine oxide core is a valuable building block for synthesizing more complex bipolar host materials. By incorporating this moiety with a hole-transporting unit (like carbazole), researchers can create single-molecule hosts with balanced charge transport, further simplifying device architecture and improving the recombination balance within the emissive layer. [1]

Application Fit Matrix

Application
Selection Property
Validation Focus
High-temperature aerospace composites
Thermal-oxidative stability
Tg and char yield under processing and service conditions
Fuel cell & desalination membranes
Hydrolytic stability and sulfonation capacity
Proton conductivity and long-term aqueous exposure integrity
High-refractive-index optical films & lenses
Refractive index and birefringence
Optical clarity, film uniformity, and stress-optical coefficient
Phthalonitrile thermosets for naval applications
Char yield and oxidative stability
Fire resistance and mechanical integrity after thermal exposure

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

54300-32-2

Wikipedia

Bis(4-fluorophenyl)phenylphosphine oxide

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